molecular formula C29H40N2O7 B13712097 4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid

4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid

Cat. No.: B13712097
M. Wt: 528.6 g/mol
InChI Key: FZAQZUASDOBPNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid is a complex organic compound known for its multifaceted applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple tert-butoxy and oxoethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-hydroxybenzylamine with tert-butyl bromoacetate to form an intermediate, which is then reacted with 4-formylbenzoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The process includes stringent quality control measures to maintain the purity and efficacy of the compound, which is crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(((2-(tert-Butoxy)-2-oxoethyl)(2-((2-(tert-butoxy)-2-oxoethyl)(2-hydroxybenzyl)amino)ethyl)amino)methyl)benzoic acid apart is its multifunctional nature, allowing it to participate in a variety of chemical reactions and applications. Its unique structure provides versatility that is not commonly found in similar compounds, making it a valuable asset in both research and industrial settings.

Properties

Molecular Formula

C29H40N2O7

Molecular Weight

528.6 g/mol

IUPAC Name

4-[[2-[(2-hydroxyphenyl)methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]benzoic acid

InChI

InChI=1S/C29H40N2O7/c1-28(2,3)37-25(33)19-30(17-21-11-13-22(14-12-21)27(35)36)15-16-31(20-26(34)38-29(4,5)6)18-23-9-7-8-10-24(23)32/h7-14,32H,15-20H2,1-6H3,(H,35,36)

InChI Key

FZAQZUASDOBPNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)OC(C)(C)C)CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.